(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

CAS No.: 1029689-74-4

Cat. No.: VC2899110

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1029689-74-4 |

|---|---|

| Molecular Formula | C9H10ClF2N |

| Molecular Weight | 205.63 g/mol |

| IUPAC Name | (1S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H/t9-;/m0./s1 |

| Standard InChI Key | ILVJAIVQJZWBAB-FVGYRXGTSA-N |

| Isomeric SMILES | C1CC2=CC(=C(C=C2[C@H]1N)F)F.Cl |

| SMILES | C1CC2=CC(=C(C=C2C1N)F)F.Cl |

| Canonical SMILES | C1CC2=CC(=C(C=C2C1N)F)F.Cl |

Introduction

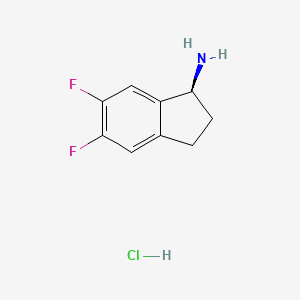

Chemical Identity and Structural Characteristics

(s)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride represents a specific chiral amine derivative of the indane scaffold. The compound features a bicyclic structure comprising a benzene ring fused to a five-membered aliphatic ring, with two fluorine atoms at positions 5 and 6, and an amine group at position 1. The "(s)" prefix designates the absolute stereochemistry at carbon-1, indicating a specific three-dimensional configuration important for potential biological activity.

The compound's structure incorporates several key functional elements that contribute to its potential utility in pharmaceutical research. The fluorine atoms, strategically positioned on the aromatic ring, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. The primary amine functionality provides a versatile handle for further chemical modifications, while the hydrochloride salt form enhances stability and solubility properties compared to the free base.

Chemical Identifiers and Properties

The comprehensive identification profile of (s)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride includes multiple standardized chemical identifiers that allow for precise database cross-referencing and structural verification. These include registry numbers, systematic nomenclature, and various computational notations as detailed below in Table 1.

Table 1: Chemical Identifiers of (s)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

| Identifier | Value |

|---|---|

| CAS Number | 1029689-74-4 |

| Molecular Formula | C₉H₁₀ClF₂N |

| Molecular Weight | 205.63 g/mol |

| IUPAC Name | (1S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H/t9-;/m0./s1 |

| Standard InChIKey | ILVJAIVQJZWBAB-FVGYRXGTSA-N |

| Isomeric SMILES | C1CC2=CC(=C(C=C2[C@H]1N)F)F.Cl |

| PubChem Compound ID | 131864971 |

Physical and Chemical Properties

The physical and chemical properties of (s)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride significantly influence its behavior in both chemical reactions and biological systems. While comprehensive experimental data specifically for this compound is limited in the scientific literature, several key properties can be inferred from its structure and comparison with similar compounds.

Physical Properties

The difluorinated aromatic system contributes to the compound's UV absorption profile, which may be useful for analytical detection methods. Additionally, the chiral center at the 1-position creates optical activity, allowing for characterization through polarimetry and circular dichroism spectroscopy.

Chemical Reactivity

The primary amine functionality serves as a key reactive site, allowing for numerous chemical transformations including acylation, alkylation, and condensation reactions. These characteristics make the compound valuable as a building block in medicinal chemistry. The hydrochloride salt form provides stability during storage while maintaining reactivity of the amine group under appropriate conditions.

The fluorine substitution pattern on the aromatic ring influences electron distribution, potentially affecting both reactivity and non-covalent interactions. The 5,6-difluoro substitution pattern creates a specific electronic profile that differs from other fluorination patterns such as 5,7-difluoro or mono-fluorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume